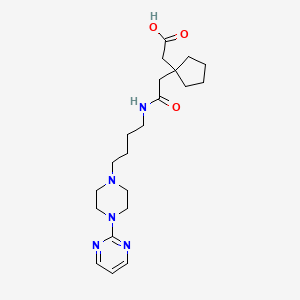
Buspirone open ring
説明
Buspirone open ring is a compound with the molecular formula C21H33N5O3 . It is also known as Buspirone Impurity E . The molecular weight of this compound is 403.5 g/mol .
Molecular Structure Analysis
The IUPAC name for Buspirone open ring is 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Buspirone open ring has a molecular weight of 403.5 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 403.25833993 g/mol . The topological polar surface area is 98.7 Ų, and it has a heavy atom count of 29 .
科学的研究の応用
Behavioral Regulation in Anxiety Conditions
Buspirone, a partial 5-HT1A agonist, has been evaluated for its effects on anxiety through studies involving animal models. In a study examining the behavioral regulation of rats in low versus high anxiety conditions, buspirone showed dual effects in open-field settings, suggesting both anxiogenic and anxiolytic effects, depending on the specific measures of anxiety evaluated. This complex action implies potential applications in nuanced anxiety treatments where the modulation of anxiety levels is critical (Lim et al., 2008).
Cognitive Effects
Contrary to other anxiolytics such as benzodiazepines, buspirone does not exhibit sedative effects on cognition. A study assessing the cognitive effects of buspirone on healthy volunteers found no significant impact on memory, executive planning, impulse control, decision making, and cognitive flexibility, indicating its safety profile regarding cognitive functions (Chamberlain et al., 2006).
Pediatric Traumatic Brain Injury Rehabilitation
Research has explored the use of buspirone in conjunction with environmental enrichment (EE) for enhancing spatial learning and reducing histopathology after pediatric traumatic brain injury (TBI). Findings suggest that buspirone, particularly when combined with EE, offers significant cognitive and histological benefits, indicating a promising therapeutic avenue for pediatric TBI rehabilitation (Monaco et al., 2014).
Neuropharmacological Insights
Buspirone's mechanism, while primarily understood as a 5-HT1A receptor partial agonist, also interacts with dopamine D2 receptors and potentially 5-HT2 receptors. This multifaceted pharmacology suggests potential applications beyond generalized anxiety disorder, including Parkinson's disease therapy side effects mitigation, depression, and cognitive disorders associated with various neurological conditions (Loane & Politis, 2012).
Substance Use Disorder Treatments
Despite mixed results in treating substance use disorders directly, buspirone has shown potential in managing withdrawal symptoms and coexisting anxiety in substance-dependent individuals. Its application in these areas requires further research to fully understand its efficacy and mechanisms in substance use disorder treatments (Rose et al., 2003).
Gastrointestinal Motility
Buspirone has shown promise in improving gastrointestinal motility, particularly in systemic sclerosis patients with esophageal involvement. An open-label trial highlighted its potential to enhance lower esophageal sphincter function and alleviate symptoms like heartburn and regurgitation, suggesting a role in gastroenterological disorders (Karamanolis et al., 2016).
Safety And Hazards
Buspirone, from which Buspirone open ring is derived, is classified as having acute toxicity - Category 3, Oral . The hazard statement is H301: Toxic if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, and seeking immediate medical help if swallowed .
特性
IUPAC Name |
2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c27-18(16-21(17-19(28)29)6-1-2-7-21)22-8-3-4-11-25-12-14-26(15-13-25)20-23-9-5-10-24-20/h5,9-10H,1-4,6-8,11-17H2,(H,22,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFNXCYJILJTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buspirone open ring | |
CAS RN |
257877-43-3 | |
| Record name | Buspirone open ring | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-OXO-2-((4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)AMINO)ETHYL)CYCLOPENTANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VPY2M0SUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



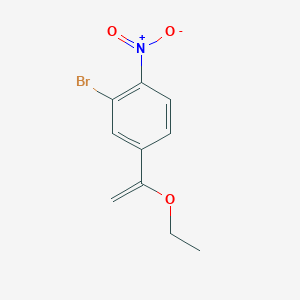
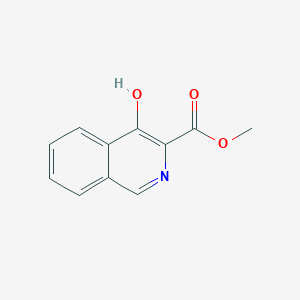
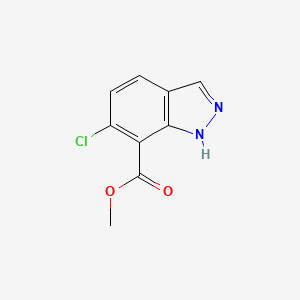
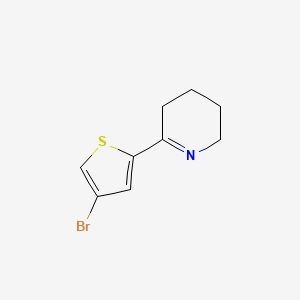
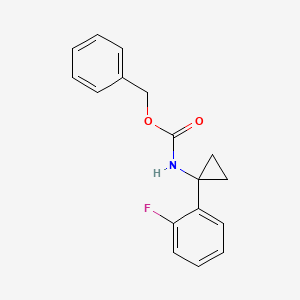
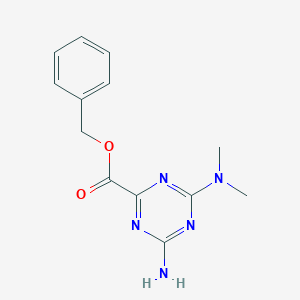
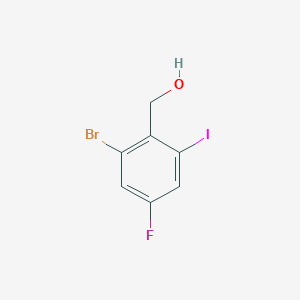
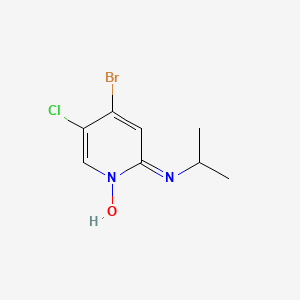
![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)
![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)